3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzonitrile
Description
3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzonitrile is an organic compound characterized by the presence of an ethoxy group, a hydroxy group, and a benzonitrile moiety
Properties
CAS No. |
400756-69-6 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzonitrile typically involves a condensation reaction between 4-ethoxy-2-hydroxybenzaldehyde and 3-aminobenzonitrile. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction can be catalyzed by acids or bases to facilitate the formation of the Schiff base.
Reaction Scheme:
4-ethoxy-2-hydroxybenzaldehyde+3-aminobenzonitrile→3-[(4-ethoxy-2-hydroxyphenyl)methylidene]aminobenzonitrile
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium ethoxide (NaOEt) in ethanol for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzonitrile would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The hydroxy and nitrile groups could form hydrogen bonds or participate in other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-methoxy-2-hydroxyphenyl)methylidene]amino}benzonitrile
- 3-{[(4-ethoxy-2-methoxyphenyl)methylidene]amino}benzonitrile
- 3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide
Uniqueness
3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzonitrile is unique due to the presence of both ethoxy and hydroxy groups on the phenyl ring, which can influence its reactivity and interactions. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
